molecular formula C11H14ClNO B11893529 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-67-7

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11893529
CAS No.: 885268-67-7
M. Wt: 211.69 g/mol
InChI Key: BWJGRUSVADYUNO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the chloro and ethanol groups.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the ethanol group.

    2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol: Similar but without the chloro substitution.

Uniqueness

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of both the chloro and ethanol groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity and potential for further functionalization, while the ethanol group increases its solubility and potential for hydrogen bonding .

Properties

CAS No.

885268-67-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(7-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2

InChI Key

BWJGRUSVADYUNO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)Cl)CCO

Origin of Product

United States

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